bagougeramine B
bagougeramine B
Brand Name:
Vulcanchem
CAS No.:
104840-34-8
VCID:
VC0009083
InChI:
InChI=1S/C24H44N12O7/c1-29-12-15(37)33-13(11-32-23(27)28)20(40)35-16-17(38)18(39)22(36-10-5-14(26)34-24(36)42)43-19(16)21(41)31-9-4-8-30-7-3-2-6-25/h5,10,13,16-19,22,29-30,38-39H,2-4,6-9,11-12,25H2,1H3,(H,31,41)(H,33,37)(H,35,40)(H2,26,34,42)(H4,27,28,32)/t13-,16+,17+,18-,19+,22-/m1/s1
SMILES:
CNCC(=O)NC(CN=C(N)N)C(=O)NC1C(C(C(OC1C(=O)NCCCNCCCCN)N2C=CC(=NC2=O)N)O)O
Molecular Formula:
C24H44N12O7
Molecular Weight:
612.7 g/mol
bagougeramine B
CAS No.: 104840-34-8
Main Products
VCID: VC0009083
Molecular Formula: C24H44N12O7
Molecular Weight: 612.7 g/mol
CAS No. | 104840-34-8 |
---|---|
Product Name | bagougeramine B |
Molecular Formula | C24H44N12O7 |
Molecular Weight | 612.7 g/mol |
IUPAC Name | (2S,3S,4S,5R,6R)-N-[3-(4-aminobutylamino)propyl]-6-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R)-3-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]-4,5-dihydroxyoxane-2-carboxamide |
Standard InChI | InChI=1S/C24H44N12O7/c1-29-12-15(37)33-13(11-32-23(27)28)20(40)35-16-17(38)18(39)22(36-10-5-14(26)34-24(36)42)43-19(16)21(41)31-9-4-8-30-7-3-2-6-25/h5,10,13,16-19,22,29-30,38-39H,2-4,6-9,11-12,25H2,1H3,(H,31,41)(H,33,37)(H,35,40)(H2,26,34,42)(H4,27,28,32)/t13-,16+,17+,18-,19+,22-/m1/s1 |
Standard InChIKey | LCASODQCASDDLN-WEYBRJQASA-N |
Isomeric SMILES | CNCC(=O)N[C@H](CN=C(N)N)C(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1C(=O)NCCCNCCCCN)N2C=CC(=NC2=O)N)O)O |
SMILES | CNCC(=O)NC(CN=C(N)N)C(=O)NC1C(C(C(OC1C(=O)NCCCNCCCCN)N2C=CC(=NC2=O)N)O)O |
Canonical SMILES | CNCC(=O)NC(CN=C(N)N)C(=O)NC1C(C(C(OC1C(=O)NCCCNCCCCN)N2C=CC(=NC2=O)N)O)O |
Synonyms | bagougeramine B |
PubChem Compound | 175985 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume